

A Comparative Guide to Myristyl Oleate Certified Reference Standards

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Compound of Interest

Compound Name: *Myristoleyl oleate*

Cat. No.: *B15601129*

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For researchers, scientists, and drug development professionals requiring precise and accurate quantification of Myristyl oleate, the availability of high-purity certified reference standards is paramount. This guide provides a comparative overview of commercially available Myristyl oleate certified reference standards, details a typical experimental protocol for its analysis, and visualizes the analytical workflow. Myristyl oleate, a wax ester, is commonly analyzed by gas chromatography after conversion to its constituent fatty acid methyl esters (FAMEs).

Comparison of Myristyl Oleate Certified Reference Standards

Sourcing high-quality certified reference materials (CRMs) is a critical first step in any quantitative analysis. The following table summarizes the specifications of Myristyl oleate reference standards from various suppliers. It is important to note that while some suppliers provide detailed Certificates of Analysis (CoA) upon request, the information readily available online is presented below.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight	Stated Purity
Larodan	Myristyl Oleate	22393-85-7	C ₃₂ H ₆₂ O ₂	478.83	>99%
LGC Standards	Myristyl oleate	22393-85-7	C ₃₂ H ₆₂ O ₂	Not explicitly stated	Not explicitly stated
MedChemExpress	Myristyl Oleate	22393-85-7	Not explicitly stated	Not explicitly stated	Certificate of Analysis available
CymitQuimica	Myristyl Oleate	22393-85-7	C ₃₂ H ₆₂ O ₂	478.83	>99% ^[1]

Experimental Protocol: Quantification of Myristyl Oleate by Gas Chromatography

The analysis of Myristyl oleate, a wax ester, typically involves a two-step process: 1) transesterification to convert the wax ester into its corresponding fatty acid methyl esters (FAMEs)—in this case, methyl myristate and methyl oleate—and 2) subsequent analysis of the FAMEs by gas chromatography with flame ionization detection (GC-FID).

I. Sample Preparation: Acid-Catalyzed Transesterification

This protocol is a common method for the preparation of FAMEs from wax esters.

Reagents and Materials:

- Myristyl oleate certified reference standard
- Toluene, anhydrous
- Methanolic HCl (e.g., 1.25 M) or Boron trifluoride-methanol solution (BF₃-methanol, 14%)
- n-Hexane, GC grade

- Saturated sodium chloride solution
- Sodium sulfate, anhydrous
- Screw-capped glass test tubes with PTFE liners
- Heating block or water bath
- Vortex mixer
- Autosampler vials for GC

Procedure:

- Standard Preparation: Accurately weigh a known amount of the Myristyl oleate certified reference standard into a screw-capped glass test tube.
- Dissolution: Dissolve the standard in a small volume of toluene (e.g., 1 mL).
- Transesterification: Add 2 mL of methanolic HCl or BF_3 -methanol solution to the test tube.
- Incubation: Securely cap the tube and heat at 100°C for 1-2 hours in a heating block or water bath to ensure complete reaction.[\[2\]](#)
- Extraction: After cooling to room temperature, add 1 mL of n-hexane and 1 mL of saturated sodium chloride solution. Vortex vigorously for 1 minute.
- Phase Separation: Allow the layers to separate. The upper hexane layer contains the FAMEs.
- Sample Collection: Carefully transfer the upper hexane layer to a clean test tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
- Final Sample: Transfer the dried hexane extract to a GC autosampler vial for analysis.

II. Gas Chromatography (GC) Analysis

Instrumentation and Conditions:

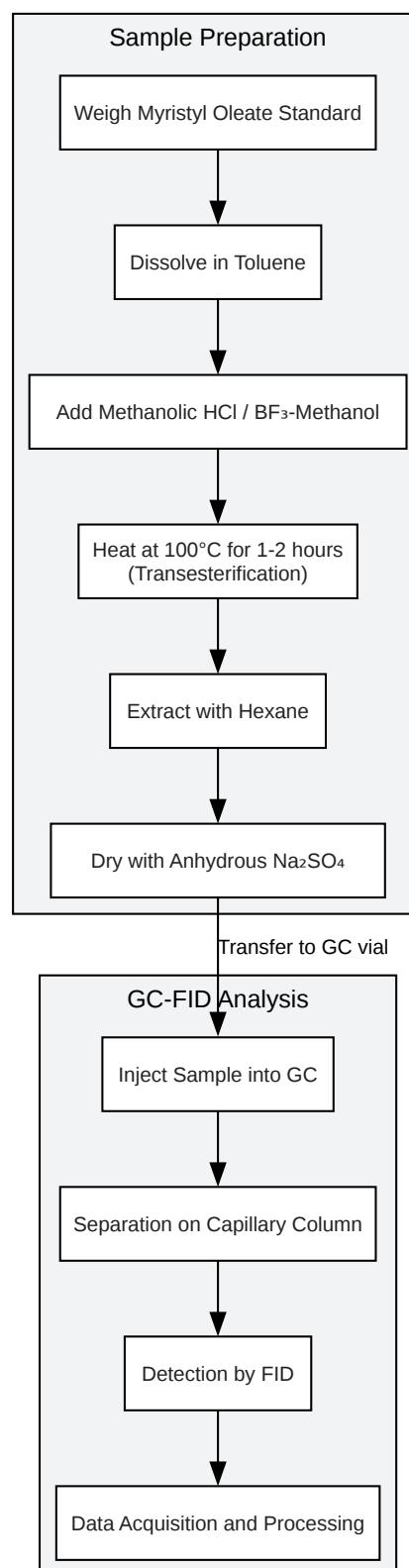
- Gas Chromatograph: Equipped with a flame ionization detector (FID).
- Column: A polar capillary column, such as one coated with polyethylene glycol (e.g., Omegawax) or cyanopropyl polysiloxane, is recommended for the separation of FAMEs.[\[3\]](#)
- Injector: Split/splitless injector.
- Carrier Gas: Helium or Hydrogen.
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: Increase to 220°C at a rate of 10°C/minute.
 - Hold: Hold at 220°C for 10 minutes.
- Injector Temperature: 250°C.
- Detector Temperature: 280°C.
- Injection Volume: 1 μ L.

Analysis:

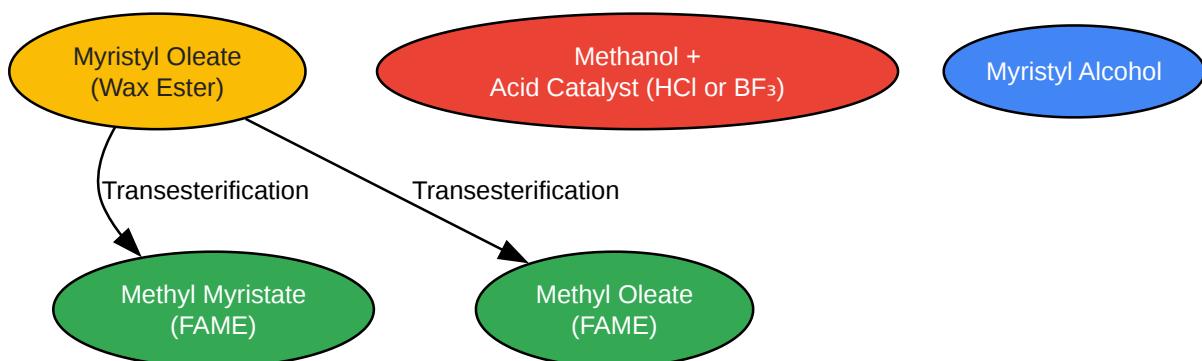
- Inject the prepared FAME sample into the GC.
- Identify the peaks for methyl myristate and methyl oleate based on their retention times compared to individual FAME standards.
- Quantify the amount of each FAME by comparing the peak areas to a calibration curve generated from certified reference standards of methyl myristate and methyl oleate. The initial concentration of Myristyl oleate can then be calculated based on the stoichiometry of the transesterification reaction.

Visualizing the Workflow

The following diagrams illustrate the key processes in the analysis of Myristyl oleate.

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Caption: Experimental workflow for Myristyl oleate analysis.



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Caption: Transesterification of Myristyl oleate.

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